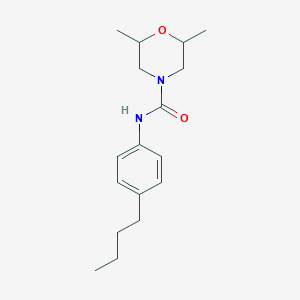
N-(4-butylphenyl)-2,6-dimethyl-4-morpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2,6-dimethyl-4-morpholinecarboxamide, also known as BAY 41-2272, is a chemical compound that has been widely studied in scientific research. It was first synthesized in 2001 by Bayer AG and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
N-(4-butylphenyl)-2,6-dimethyl-4-morpholinecarboxamide 41-2272 works by activating the enzyme soluble guanylyl cyclase (sGC) in the body, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, causes relaxation of smooth muscle cells and dilation of blood vessels, resulting in decreased blood pressure and improved blood flow.
Biochemical and Physiological Effects:
Studies have shown that N-(4-butylphenyl)-2,6-dimethyl-4-morpholinecarboxamide 41-2272 can decrease blood pressure in both animal and human models of hypertension. It has also been shown to improve pulmonary hemodynamics in patients with pulmonary arterial hypertension. In cancer cells, N-(4-butylphenyl)-2,6-dimethyl-4-morpholinecarboxamide 41-2272 has been shown to inhibit cell proliferation and induce apoptosis, suggesting its potential use as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-butylphenyl)-2,6-dimethyl-4-morpholinecarboxamide 41-2272 in lab experiments is its well-established mechanism of action, allowing for precise targeting of sGC. However, its potency and selectivity can vary depending on the experimental conditions, making it important to carefully optimize the experimental protocol. Additionally, the compound can be expensive and difficult to obtain, limiting its use in some experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(4-butylphenyl)-2,6-dimethyl-4-morpholinecarboxamide 41-2272. One area of interest is its potential use in combination with other drugs for the treatment of hypertension and pulmonary arterial hypertension. Additionally, further studies are needed to investigate its anti-inflammatory and anti-cancer effects and to identify potential side effects and drug interactions. Finally, the development of more potent and selective sGC activators could lead to improved therapeutic options for various disease conditions.
Métodos De Síntesis
The synthesis of N-(4-butylphenyl)-2,6-dimethyl-4-morpholinecarboxamide 41-2272 involves the reaction of 4-butylaniline with 2,6-dimethylmorpholine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-2,6-dimethyl-4-morpholinecarboxamide 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have vasodilatory effects, making it a potential treatment for hypertension and pulmonary arterial hypertension. Additionally, it has been investigated for its anti-inflammatory and anti-proliferative effects in cancer cells, suggesting its potential use in cancer therapy.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-4-5-6-15-7-9-16(10-8-15)18-17(20)19-11-13(2)21-14(3)12-19/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPNOFJFBVLZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5399778.png)
![3-ethyl-2-[3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propen-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B5399780.png)
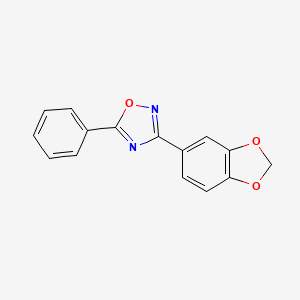
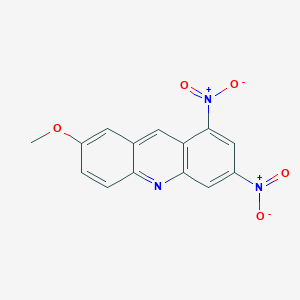
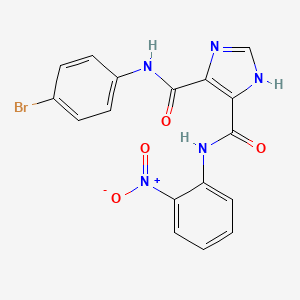
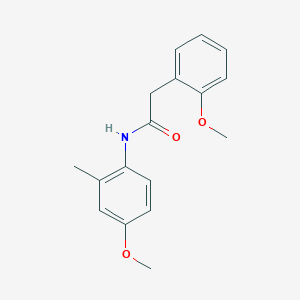

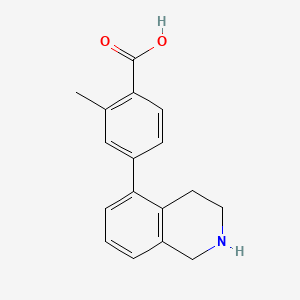
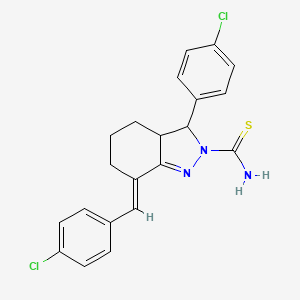
![N-[2-(1H-imidazol-1-yl)benzyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5399859.png)
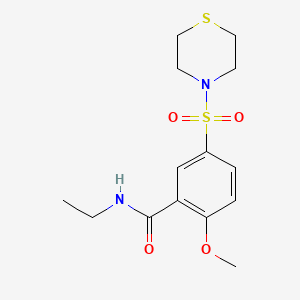
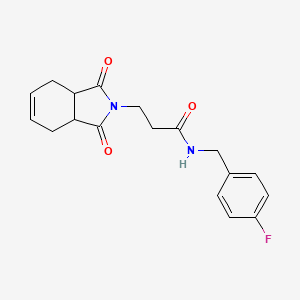
![3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B5399874.png)
![4-({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5399881.png)